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Executive Summary
Cyclic ADP-ribose (cADPR) is a potent, ubiquitous second messenger that mobilizes

intracellular calcium (Ca²⁺) stores. In the immune system, the synthesis of cADPR is

predominantly catalyzed by the ectoenzyme CD38 from nicotinamide adenine dinucleotide

(NAD⁺). This guide elucidates the critical role of the CD38/cADPR signaling pathway in

orchestrating a wide array of immune cell functions, including T-cell activation, neutrophil

chemotaxis, and macrophage phagocytosis. By mobilizing Ca²⁺ through the modulation of

ryanodine receptors (RyRs) on the endoplasmic reticulum and influencing Ca²⁺ influx across

the plasma membrane, cADPR acts as a pivotal signaling node. Understanding these intricate

mechanisms provides a foundation for developing novel therapeutic strategies targeting

inflammatory and autoimmune diseases.

The cADPR Signaling Axis: Core Components
The canonical cADPR signaling pathway involves the synthesis of cADPR from NAD⁺ by ADP-

ribosyl cyclases, with CD38 being the major enzyme in mammals[1]. cADPR then binds to and

sensitizes ryanodine receptors, large intracellular Ca²⁺ release channels located on the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b040047?utm_src=pdf-interest
https://www.benchchem.com/product/b040047?utm_src=pdf-body
https://www.benchchem.com/product/b040047?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3942542/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


endoplasmic reticulum, leading to Ca²⁺-induced Ca²⁺ release (CICR)[2][3][4]. This elevates

cytosolic Ca²⁺ levels, a universal signal that triggers downstream cellular responses.

CD38: A multifunctional type II transmembrane glycoprotein that acts as the primary ADP-

ribosyl cyclase in immune cells[1][5]. It also possesses NAD⁺ glycohydrolase activity,

producing ADP-ribose (ADPR), and cADPR hydrolase activity[5][6]. Its expression is often

upregulated upon immune cell activation[7].

Cyclic ADP-Ribose (cADPR): The second messenger that mobilizes Ca²⁺ from intracellular

stores[8]. It is a key regulator of sustained Ca²⁺ signals required for many immune

functions[6][9].

Ryanodine Receptors (RyRs): A family of high-conductance intracellular Ca²⁺ channels that

are the primary targets of cADPR[3][10][11]. In T lymphocytes, the type 3 isoform (RyR3) has

been identified as the molecular target for cADPR[8].
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Caption: The core cADPR signaling cascade in immune cells.

Role of cADPR in T Lymphocyte Function
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cADPR is a firmly established second messenger in T lymphocytes, essential for their

activation, proliferation, and effector functions[8].

Signaling and Function
Stimulation of the T-cell receptor (TCR) complex activates a soluble ADP-ribosyl cyclase,

leading to a sustained increase in intracellular cADPR levels[8]. This rise in cADPR is causally

linked to the prolonged Ca²⁺ signaling necessary for T-cell activation. cADPR modulates the

RyR3 calcium channel, promoting Ca²⁺ release from the endoplasmic reticulum[8]. This initial

release is critical for the subsequent activation of store-operated calcium entry (SOCE), leading

to the sustained elevation of intracellular Ca²⁺ that drives downstream signaling cascades,

including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).
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Caption: cADPR-mediated signaling cascade following TCR stimulation.
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Quantitative Data
Cell Type Stimulus Antagonist

Measured
Effect

Result Reference

Human T

Cells

TCR/CD3

stimulation

cADPR

Antagonists

Sustained

calcium

signaling

Inhibition of

TCR/CD3-

stimulated

calcium

signaling

[8]

Human T

Cells

TCR/CD3

stimulation

cADPR

Antagonists

Cell

proliferation

Inhibition of

proliferation
[8]

Human T

Cells

TCR/CD3

stimulation

cADPR

Antagonists

Expression of

activation

markers

(CD25, HLA-

DR)

Inhibition of

expression
[8]

Jurkat T Cells
Microinjection

of cADPR
-

Ca²⁺ entry

across the

plasma

membrane

Activation of

Ca²⁺ influx
[6]

Role of cADPR in Phagocyte Function
cADPR is a key regulator of motility and effector functions in phagocytic cells like neutrophils

and macrophages.

Neutrophils: Chemotaxis and Bacterial Clearance
In neutrophils, cADPR production by CD38 is required for responses to specific

chemoattractants, such as f-Met-Leu-Phe (fMLP). The cADPR produced regulates both

intracellular Ca²⁺ release and extracellular Ca²⁺ influx, which are essential for directed cell

migration (chemotaxis)[9][10]. This function is critical for the recruitment of neutrophils to sites

of infection and for subsequent bacterial clearance[10]. The cADPR antagonist 8-Br-cADPR

has been shown to inhibit Ca²⁺ influx and chemotaxis in response to fMLP[6][12].
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Caption: Role of cADPR in chemoattractant-induced neutrophil migration.

Macrophages: Phagocytosis and Inflammation
In macrophages, the CD38/cADPR pathway is involved in crucial functions like phagocytosis

and inflammatory activation[13]. CD38 is recruited to forming phagosomes during the
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internalization of IgG-opsonized particles, leading to an increase in intracellular cADPR and

Ca²⁺ mobilization, which is necessary for efficient phagocytosis[14]. Furthermore, pro-

inflammatory stimuli like lipopolysaccharide (LPS) can upregulate CD38 expression, enhancing

cADPR-mediated Ca²⁺ signaling and contributing to classical macrophage activation and

cytokine production[13][15].

Quantitative Data
Cell Type

Stimulus/Pr
ocess

Antagonist/
KO

Measured
Effect

Result Reference

Murine

Neutrophils
fMLP

CD38

Knockout
Chemotaxis

Impaired

chemotactic

migration

[7]

Human

Neutrophils
fMLP 8-Br-cADPR Ca²⁺ influx

Inhibition of

Ca²⁺ influx
[6]

Human

Monocytes

Chemokine

ligands

cADPR

antagonist
Chemotaxis

Blockade of

chemotaxis

towards

CXCR4,

CCR1, and

CCR5 ligands

[9]

Peritoneal

Macrophages

Phagocytosis

(IgG-beads)

cADPR

antagonist

Phagocytosis

efficiency

Impaired

phagocytosis
[14]

Peritoneal

Macrophages

Phagocytosis

(IgG-beads)

CD38-

deficient mice

Phagocytosis

efficiency

Impaired

phagocytosis
[14]

Role of cADPR in B Lymphocyte Function
The role of cADPR in B-cell signaling is more complex. CD38 is a well-known B-cell marker,

and its engagement can promote B-cell activation, proliferation, and cytokine secretion[5][16].

However, some studies suggest that these signaling events can occur independently of CD38's

enzymatic activity. It has been proposed that conformational changes in the extracellular

domain of CD38 upon ligand binding, rather than the generation of cADPR, might be the
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primary driver of signaling[16]. Despite this, CD38 signaling is known to protect mature B

lymphocytes from apoptosis, contributing to humoral immunity[5].

Experimental Protocols
Detailed methodologies are crucial for studying the cADPR pathway. Below are outlines for key

experiments.

Protocol 1: Measurement of Intracellular cADPR by
Cycling Assay
This assay provides a highly sensitive method for quantifying cADPR from cell lysates.

Principle: The assay is based on the reverse reaction of ADP-ribosyl cyclase. In the presence

of excess nicotinamide, the cyclase converts cADPR back to NAD⁺ stoichiometrically. The

resulting NAD⁺ is then amplified through a cycling reaction involving alcohol dehydrogenase

and diaphorase, which generates a highly fluorescent product, resorufin. The rate of

fluorescence generation is proportional to the initial cADPR concentration[17].

Methodology Outline:

Cell Lysis: Lyse cultured cells (e.g., 1-5 x 10⁶ cells) with ice-cold 0.6 M perchloric acid (PCA).

Extraction: Neutralize and extract the PCA from the lysate using a mixture of tri-n-octylamine

and chloroform. The top aqueous layer contains the cADPR.

NAD⁺ Removal: Treat the extract with NADase to eliminate any endogenous NAD⁺, which

would interfere with the assay. Heat-inactivate or filter out the NADase.

Cycling Reaction: Prepare a reaction mix containing alcohol, alcohol dehydrogenase,

diaphorase, resazurin, FMN, and nicotinamide.

Measurement: Add the cell extract to the cycling mix, with and without ADP-ribosyl cyclase

(to serve as a background control). Measure the increase in fluorescence over time

(Excitation: 544 nm, Emission: 590 nm) using a plate reader.
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Quantification: Calculate the rate of fluorescence increase and determine the cADPR

concentration by comparing it to a standard curve generated with known cADPR

concentrations[17].

Workflow: cADPR Cycling Assay
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Caption: Experimental workflow for measuring cellular cADPR levels.
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Protocol 2: Intracellular Calcium Imaging in T
Lymphocytes
This protocol allows for the real-time visualization and quantification of changes in cytosolic

Ca²⁺ concentration in response to stimuli.

Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fluo-4 AM,

Fura-2 AM). When intracellular Ca²⁺ binds to the dye, its fluorescence properties change, and

this change can be monitored using fluorescence microscopy[18][19].

Methodology Outline:

Cell Preparation: Isolate T lymphocytes from peripheral blood or lymphoid tissue.

Substrate Coating: Coat glass-bottom imaging dishes with poly-L-lysine for cell adhesion or

with anti-CD3/anti-CD28 antibodies to stimulate the cells upon contact[18][20].

Dye Loading: Incubate the T cells with a Ca²⁺ indicator dye (e.g., 2-5 µM Fluo-4 AM) and an

equal volume of Pluronic F-127 (to aid dye solubilization) in an appropriate imaging buffer for

30-45 minutes at room temperature or 37°C.

Washing: Gently wash the cells 2-3 times with fresh imaging buffer to remove extracellular

dye.

Imaging: Mount the dish on an inverted fluorescence microscope equipped with an

environmental chamber (37°C, 5% CO₂).

Data Acquisition: Acquire a baseline fluorescence reading for several minutes. Add the

desired stimulus (e.g., soluble anti-CD3 antibody, ionomycin) and record the changes in

fluorescence intensity over time.

Analysis: Select regions of interest (ROIs) corresponding to individual cells. Quantify the

change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the

ratio of fluorescence at two different excitation wavelengths (e.g., 340/380 nm) to determine

the absolute Ca²⁺ concentration[18].

Conclusion and Therapeutic Implications
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The CD38/cADPR signaling pathway is a fundamental and highly conserved mechanism for

regulating Ca²⁺-dependent processes in the immune system. It is indispensable for T-cell

activation, neutrophil chemotaxis, and macrophage effector functions. The components of this

pathway, particularly the enzyme CD38, represent promising therapeutic targets. Inhibition of

CD38 activity or antagonism of cADPR signaling could offer novel strategies for mitigating

chronic inflammatory diseases, autoimmune disorders, and transplant rejection by dampening

aberrant immune cell activation and migration[5][9]. Conversely, agonism of this pathway could

be explored to enhance immune responses in the context of infection or cancer

immunotherapy. Further research into the cell-specific regulation of this pathway will

undoubtedly unlock new avenues for drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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